molecular formula C17H26N2O4S B4728111 N-(sec-butyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide

N-(sec-butyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B4728111
M. Wt: 354.5 g/mol
InChI Key: SPNLIPDXNUGENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-methoxy-3-(piperidin-4-yl) benzamides, involves high-throughput screening and subsequent structure-activity relationship (SAR) exploration around the piperidine substituent and amide functionality. These efforts have led to the identification of potent and selective inhibitors based on drug-like scaffolds, highlighting the importance of iterative medicinal chemistry in enhancing compound efficacy and selectivity (Bollinger et al., 2015).

Molecular Structure Analysis

Crystal structure studies and density functional theory (DFT) calculations have been used to analyze the molecular structure of piperazine derivatives. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature, intermolecular hydrogen bonds, and the overall conformation of the molecule, which is crucial for understanding its interaction with biological targets (Kumara et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives exhibit a range of chemical reactions, including synthesis from raw materials, protection and deprotection steps, reduction, and substitution reactions. These processes are essential for the development of pharmacologically active compounds with improved selectivity and potency (Wei et al., 2010).

properties

IUPAC Name

N-butan-2-yl-4-methoxy-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-13(2)18-17(20)14-8-9-15(23-3)16(12-14)24(21,22)19-10-6-5-7-11-19/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNLIPDXNUGENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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